5-Methyl-pyridine-2-carbonitrile hydrochloride

Description

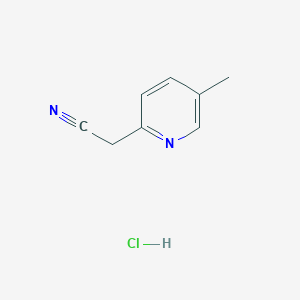

5-Methyl-pyridine-2-carbonitrile hydrochloride is a pyridine derivative featuring a methyl substituent at the 5-position and a carbonitrile group at the 2-position of the aromatic ring, with the compound existing as a hydrochloride salt. This structural configuration confers distinct physicochemical properties, including enhanced solubility in polar solvents due to the ionic nature of the hydrochloride salt.

Properties

IUPAC Name |

2-(5-methylpyridin-2-yl)acetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c1-7-2-3-8(4-5-9)10-6-7;/h2-3,6H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQGYWPHEPDJFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)CC#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthesis and Chemical Properties

5-Methyl-pyridine-2-carbonitrile hydrochloride can be synthesized through several methods. The most common approach involves the reaction of 2-chloro-5-methylpyridine with sodium cyanide, leading to the formation of the nitrile derivative. This compound features a pyridine ring substituted with a methyl group and a cyano group, making it a valuable intermediate in organic synthesis.

The biological significance of this compound has been investigated in various studies, highlighting its potential as an anticancer agent. For instance, derivatives of pyridine compounds have shown promising cytotoxic effects against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 5-Methyl-pyridine-2-carbonitrile | HepG2 (Liver) | < 10 | High cytotoxicity |

| DU145 (Prostate) | < 15 | Moderate cytotoxicity | |

| MBA-MB-231 (Breast) | < 20 | Moderate cytotoxicity |

This table summarizes findings from various studies that have assessed the cytotoxicity of pyridine derivatives, indicating that certain derivatives exhibit significant antiproliferative effects against cancer cells .

Agrochemical Applications

This compound is also recognized for its role as an intermediate in the synthesis of herbicides. Specifically, it is involved in the production of compounds like fluazifop-butyl, which is effective against grassy weeds in broad-leaved crops such as cotton and soybeans. The synthesis pathway often involves chlorination reactions to yield derivatives suitable for herbicidal applications .

Pharmacological Studies

Recent pharmacological studies have focused on the synthesis and evaluation of various derivatives of pyridine and their biological activities. These studies indicate that modifications to the pyridine ring can enhance biological activity:

- Antimicrobial Activity : Certain derivatives have shown significant antibacterial properties against various pathogens.

- Antitumor Activity : Compounds derived from 5-Methyl-pyridine-2-carbonitrile have been tested for their ability to inhibit tumor growth .

Case Studies

- Cytotoxicity Assessment : A study evaluated several pyridine derivatives for their cytotoxic effects on cancer cell lines. The results indicated that specific substitutions on the pyridine ring could enhance activity against HepG2 and DU145 cells, suggesting a structure-activity relationship that could guide future drug design .

- Herbicidal Development : Research into herbicidal compounds synthesized from this compound demonstrated effective control over specific weed species while minimizing harm to crops. This highlights its practical application in agricultural chemistry .

Mechanism of Action

The mechanism by which 5-Methyl-pyridine-2-carbonitrile hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-methyl-pyridine-2-carbonitrile hydrochloride with three structurally analogous pyridine derivatives, focusing on substituent effects, functional groups, and inferred properties.

5-Chloro-2-methylpyridine-3-carbonyl chloride (CAS: 1207529-88-1)

- Substituents : Chlorine at position 5, methyl at position 2, and a carbonyl chloride at position 3.

- Functional Group Differences : The carbonyl chloride group (position 3) is highly reactive toward nucleophiles, making this compound a valuable acylating agent in organic synthesis. In contrast, the carbonitrile group in the target compound (position 2) offers different reactivity, such as participation in cycloaddition or reduction reactions.

- Physicochemical Properties : The chlorine substituent increases molecular weight and lipophilicity (logP) compared to the methyl group in the target compound. The hydrochloride salt form of the target compound likely enhances aqueous solubility relative to the neutral, lipophilic 5-chloro analog.

- Applications : Used as a synthetic intermediate for pharmaceuticals and agrochemicals, whereas the target compound’s carbonitrile group may favor applications in metal coordination or heterocyclic ring formation .

5-Bromopyridine-2-carbonyl chloride

- Substituents : Bromine at position 5 and a carbonyl chloride at position 2.

- Functional Group Comparison : Both this compound and the target compound feature a functional group at position 2 (carbonyl chloride vs. carbonitrile). Bromine’s larger atomic radius and polarizability compared to methyl may alter steric and electronic interactions in synthetic pathways.

- Reactivity : The carbonyl chloride group facilitates rapid acylation reactions, whereas the carbonitrile group in the target compound could enable click chemistry or serve as a precursor to amines (via hydrogenation).

- Stability : Bromine’s lower electronegativity compared to chlorine (in the previous analog) may reduce oxidative stability. The hydrochloride salt in the target compound may improve shelf life by mitigating hygroscopicity .

5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS: 954112-83-5)

- Structural Complexity: Features a fused pyrrolopyridine ring system, distinguishing it from the monocyclic target compound.

- Functional Groups : Shares a carbonitrile group but positions it at the 3-position of the fused ring. The chlorine substituent (position 5) and methyl group (position 2) mirror substituents in the previous analogs.

- Biological Implications: Fused-ring systems often enhance binding affinity to biological targets (e.g., kinases).

Research Implications and Limitations

The provided evidence lacks direct biological or pharmacokinetic data for this compound, necessitating caution in extrapolating applications. However, structural comparisons suggest:

- Synthetic Utility : The carbonitrile group offers distinct reactivity compared to carbonyl chlorides, favoring diverse reaction pathways.

- Solubility Advantage : The hydrochloride salt form may improve bioavailability in drug formulations compared to neutral analogs.

- Biological Potential: Pyridine carbonitriles are prevalent in kinase inhibitors and receptor modulators (e.g., mGluR5 antagonists like SIB-1757, though their substituents differ significantly) .

Biological Activity

5-Methyl-pyridine-2-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound (C7H7ClN2) features a pyridine ring substituted with a methyl group and a carbonitrile functional group. This structural configuration contributes to its biological activity, particularly in interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, impacting metabolic pathways.

- Receptor Modulation : It has been shown to interact with various receptors, potentially influencing neurotransmitter systems.

- Antimicrobial Activity : The presence of the pyridine nucleus enhances its antimicrobial properties against a range of pathogens.

1. Antimicrobial Activity

Research indicates that compounds containing the pyridine structure exhibit notable antimicrobial properties. This compound has demonstrated effectiveness against several bacterial strains, including:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Moderate |

| Candida albicans | Effective |

In vitro studies have shown that the compound can inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

2. Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies have reported that derivatives of pyridine compounds can induce apoptosis in cancer cells. For instance, in MCF-7 breast cancer cells, compounds similar to this compound have shown IC50 values ranging from 1.75 to 9.46 μM, indicating significant growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

3. Neuropharmacological Effects

There is emerging evidence that pyridine derivatives can modulate neurotransmitter systems. For example, certain analogs have been identified as potential agonists or antagonists at serotonin receptors (5-HT2A), suggesting their role in treating mood disorders .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various pyridine derivatives, this compound was tested against multiple strains of bacteria and fungi. The results indicated that the compound exhibited strong inhibitory effects on Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of pyridine derivatives included testing on MCF-7 and MDA-MB-231 cell lines. The results showed that compounds similar to this compound had IC50 values significantly lower than those of conventional treatments, suggesting enhanced efficacy in inhibiting cancer cell proliferation .

Preparation Methods

Starting Material Preparation: 2-Chloro-5-methylpyridine

A key precursor in the synthetic pathway is 2-chloro-5-methylpyridine, which can be prepared via chlorination of dihalo compounds such as 2-oxo-5-methyl-5,6-dichloropiperidine. The process involves:

- Dissolving the dihalo compound in a high boiling chlorinated aromatic hydrocarbon solvent (e.g., 1,2,4-trichlorobenzene).

- Reacting with a chlorinating agent such as phosphorus oxychloride (POCl3) or phosgene at elevated temperatures (80–130 °C, ideally ~120 °C).

- The chlorinating agent is added in stoichiometric excess (up to 70 mole %, preferably 50 % excess) over the dihalo compound.

- Reaction times vary from 0.5 to 10 hours for addition, followed by a holding period of 5–6 hours at the reaction temperature to maximize yield.

This step is crucial as it introduces the chlorine atom at the 2-position of the pyridine ring, enabling further functionalization.

Conversion to 5-Methyl-pyridine-2-carbonitrile

The nitrile group at the 2-position can be introduced by nucleophilic substitution or via intermediate steps involving amination and subsequent dehydration or cyanation reactions. While direct literature on 5-methyl-pyridine-2-carbonitrile synthesis is limited, related pyridine derivatives such as 5-chloro-3-methylpyridine-2-carbonitrile can be hydrolyzed or converted to carboxylic acids under basic conditions, indicating the nitrile functionality is stable under such transformations.

A typical approach involves:

- Starting from halogenated methylpyridine derivatives.

- Reacting with cyanide sources or using dehydration of amide intermediates to form the nitrile.

- Maintaining controlled reaction conditions (e.g., reflux in ethanol with NaOH) to ensure high yield and purity.

Formation of the Hydrochloride Salt

The hydrochloride salt of 5-methyl-pyridine-2-carbonitrile is typically prepared by:

- Dissolving the free base (5-methyl-pyridine-2-carbonitrile) in an appropriate solvent.

- Treating with hydrochloric acid (HCl) gas or concentrated HCl solution.

- Precipitating the hydrochloride salt by adjusting solvent polarity or temperature.

- Isolating the solid by filtration and drying under vacuum.

This salt formation step improves the compound's stability, solubility, and handling properties for further applications.

Alternative Synthetic Routes via Ammonium Salt Intermediates

A novel synthetic route involves the preparation of ammonium salts from 3-methyl-pyridine 1-oxide derivatives:

- Reacting 3-methyl-pyridine 1-oxide with trialkylamines and electrophilic compounds (e.g., acetyl chloride, phosgene, phosphorus oxychloride) to form ammonium salts.

- These intermediates are then treated with hydrogen bromide at elevated temperatures (150–300 °C) to yield 2-amino-5-methylpyridine derivatives.

Halogenation and Bromination as Precursor Steps

Halogenated methylpyridines, such as 2-bromo-5-methylpyridine, can be synthesized using:

- N-Bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as radical initiators.

- Reactions conducted in carbon tetrachloride under reflux or irradiation at ~75 °C.

- Purification by extraction and flash chromatography.

These halogenated intermediates serve as substrates for further cyanation reactions to introduce the nitrile group.

Summary Table of Key Preparation Steps

Research Findings and Notes

- The chlorination step to obtain 2-chloro-5-methylpyridine is well-documented with detailed temperature control and solvent choice critical for high yield and purity.

- Hydrolysis of nitrile to carboxylic acid derivatives under basic reflux conditions demonstrates the stability and synthetic flexibility of nitrile-substituted pyridines.

- The ammonium salt intermediate route offers an alternative pathway for functionalizing the pyridine ring, potentially adaptable for nitrile introduction.

- Halogenated methylpyridines, prepared via radical bromination, are versatile intermediates for further substitution reactions including cyanation to form nitriles.

- Direct literature on the preparation of this compound is limited, but the above methods provide a comprehensive framework for its synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methyl-pyridine-2-carbonitrile hydrochloride, and how do reaction parameters affect yield?

- Methodological Answer : The synthesis typically involves nitrile group introduction via nucleophilic substitution or cyanation of a pyridine precursor. For example, starting from 5-methylpyridine-2-carboxylic acid derivatives, nitrile formation can be achieved using reagents like POCl₃/NH₄Cl or CuCN under reflux conditions . Reaction temperature (80–120°C) and solvent polarity (e.g., DMF vs. toluene) critically influence conversion rates. Post-synthesis, hydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ether, requiring strict moisture control to avoid hydrolysis .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The methyl group (5-position) appears as a singlet at δ ~2.5 ppm. The pyridine protons show distinct splitting patterns (e.g., doublets for H-3 and H-4 at δ ~7.5–8.5 ppm). The nitrile carbon (C≡N) resonates at δ ~115–120 ppm in ¹³C NMR .

- FT-IR : A sharp C≡N stretch at ~2230 cm⁻¹ confirms nitrile functionality.

- HPLC-MS : High-resolution mass spectrometry (HRMS) should match the theoretical [M+H]⁺ peak at m/z 153.06 (free base) and 189.03 (hydrochloride) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis in humid environments. Long-term stability tests (e.g., 6 months at 25°C) show <5% degradation when stored in desiccators with silica gel. Accelerated degradation studies (40°C/75% RH) reveal nitrile hydrolysis to amides as the primary degradation pathway, monitored via TLC (Rf shift from 0.8 to 0.3 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives of this compound?

- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. For example, if one study reports antiproliferative activity (IC₅₀ = 10 µM) while another shows no effect:

- Step 1 : Replicate both studies using standardized purity criteria (e.g., ≥98% by HPLC).

- Step 2 : Compare solvent systems (DMSO vs. saline) and cell lines (HeLa vs. HEK293).

- Step 3 : Conduct dose-response curves with positive controls (e.g., doxorubicin). Contradictions may stem from metabolite interference or off-target binding .

Q. What mechanistic insights explain the reactivity of the nitrile group in catalytic applications?

- Methodological Answer : The nitrile’s electron-withdrawing nature enhances electrophilicity at the pyridine C-2 position, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids). Computational studies (DFT) show a lowered LUMO energy (-1.8 eV) at C-2, making it susceptible to nucleophilic attack. Experimental validation via kinetic isotope effects (KIE) confirms rate-limiting C–C bond formation .

Q. How does the methyl group at the 5-position influence binding affinity in enzyme inhibition studies?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) reveals steric and electronic effects. For cytochrome P450 inhibition:

- Methyl Group : Enhances hydrophobic interactions with active-site residues (e.g., Phe87 in CYP3A4), increasing binding energy by ~2 kcal/mol.

- Mutagenesis Studies : Substituting 5-methyl with hydrogen reduces IC₅₀ from 15 nM to 120 nM, confirming its role in substrate recognition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.